Product packaging for cis-2-Tetradecen-1-ol(Cat. No.:CAS No. 75039-85-9)

cis-2-Tetradecen-1-ol

Cat. No.: B14435636
CAS No.: 75039-85-9
M. Wt: 212.37 g/mol
InChI Key: UNJNVKPKKZTPPR-SEYXRHQNSA-N
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Description

cis-2-Tetradecen-1-ol is a high-purity, straight-chain fatty alcohol characterized by a cis-configured double bond at the 2nd carbon of its fourteen-carbon chain. This structural feature places it within a class of compounds widely studied in chemical ecology. While specific biological data for this isomer is limited in the public domain, tetradecenol isomers are fundamentally important as semiochemicals, particularly as pheromone components or precursors in insects . For example, (Z)-11-tetradecen-1-ol is a known volatile substance used as a mating disruptor for various Lepidoptera species, including codling moths and leafrollers . Similarly, blends of (Z)-9-tetradecen-1-ol and its acetate derivative have been identified as potent attractant systems for other moth species . The specific position and geometry of the double bond are critical for biological activity, influencing the molecule's interaction with olfactory receptors . As a research chemical, this compound is valuable for studies in organic synthesis, where methods like the Wittig reaction are employed to achieve precise stereochemical control in creating such alkenes . It also serves as a key intermediate for further chemical modification, such as esterification to produce acetate esters, which are common active components in insect pheromone blends . Researchers utilize this compound and its analogs in the fields of pest management, behavioral ecology, and the development of sustainable insect control strategies. This product is intended for research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H28O B14435636 cis-2-Tetradecen-1-ol CAS No. 75039-85-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

75039-85-9

Molecular Formula

C14H28O

Molecular Weight

212.37 g/mol

IUPAC Name

(Z)-tetradec-2-en-1-ol

InChI

InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h12-13,15H,2-11,14H2,1H3/b13-12-

InChI Key

UNJNVKPKKZTPPR-SEYXRHQNSA-N

Isomeric SMILES

CCCCCCCCCCC/C=C\CO

Canonical SMILES

CCCCCCCCCCCC=CCO

Origin of Product

United States

Advanced Synthetic Methodologies for Cis 2 Tetradecen 1 Ol and Stereoisomeric Analogs

Chemo- and Stereoselective Synthesis of Unsaturated Primary Alcohols

The creation of unsaturated primary alcohols is a foundational task in organic synthesis. Achieving this with high selectivity involves carefully choosing reactions that favor the formation of the desired isomer and that are compatible with the functional groups present in the molecule.

Strategic Approaches for Constructing the cis-2 Alkene Moiety

The critical feature of cis-2-Tetradecen-1-ol is the cis (or Z) configuration of the double bond at the C2 position. Several reliable methods exist for constructing this specific structural element.

Wittig Reaction:

The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones. The stereochemical outcome of the reaction is highly dependent on the nature of the phosphorus ylide (Wittig reagent) used. To achieve a cis-alkene, non-stabilized ylides are typically employed. wikipedia.orgorganic-chemistry.org These reactive ylides react with aldehydes through a concerted [2+2] cycloaddition, leading to a kinetically controlled formation of a syn-oxaphosphetane intermediate, which then decomposes to yield the Z-alkene. chemtube3d.compitt.edu

For the synthesis of this compound, this would involve the reaction of a non-stabilized phosphonium ylide with an appropriate aldehyde. The reaction is often performed under salt-free conditions to maximize Z-selectivity. wikipedia.orgpitt.edu

Alkyne Hydrogenation:

Another powerful strategy for the stereoselective synthesis of cis-alkenes is the partial hydrogenation of an alkyne. This method involves the use of a "poisoned" or deactivated catalyst that allows the reaction to stop at the alkene stage without proceeding to full saturation (an alkane). libretexts.orglumenlearning.com

The most common catalyst for this transformation is the Lindlar catalyst . jove.com This heterogeneous catalyst consists of palladium deposited on calcium carbonate and treated with a catalytic poison such as lead acetate (B1210297) and quinoline. libretexts.orgjove.com The hydrogenation occurs with syn-addition of two hydrogen atoms to the same face of the alkyne, which is adsorbed onto the catalyst surface, resulting exclusively in the cis-alkene. jove.comchemistrysteps.com

Comparison of Synthetic Methods for cis-Alkene Formation

MethodKey ReagentsStereoselectivityKey AdvantagesConsiderations
Wittig ReactionAldehyde, Non-stabilized Phosphonium Ylide (e.g., from an alkyltriphenylphosphonium salt with a strong, non-lithium base)High Z (cis) selectivityForms the C=C bond directly, versatile for various substrates.Formation of triphenylphosphine oxide byproduct can complicate purification. Stereoselectivity can be sensitive to reaction conditions and salts. wikipedia.org
Alkyne HydrogenationAlkyne, H₂, Lindlar Catalyst (Pd/CaCO₃, lead acetate, quinoline)Excellent Z (cis) selectivityVery high stereospecificity for the cis isomer. libretexts.org The reaction is typically clean.Requires synthesis of the alkyne precursor. The catalyst must be carefully prepared to avoid over-reduction to the alkane. lumenlearning.com

Functional Group Interconversions and Protective Group Strategies

In multi-step syntheses, it is often necessary to protect reactive functional groups to prevent them from interfering with reactions occurring elsewhere in the molecule. The hydroxyl group of an alcohol is acidic and nucleophilic, making it incompatible with many reagents, such as strong bases or organometallics. masterorganicchemistry.com

Protecting Groups for Alcohols:

A protecting group is temporarily attached to the alcohol, rendering it inert to specific reaction conditions. After the desired transformation is complete, the protecting group is removed to regenerate the alcohol. uwindsor.ca This strategy involves three key stages: protection, reaction, and deprotection.

Common protecting groups for alcohols include:

Silyl Ethers: These are the most common protecting groups for alcohols. masterorganicchemistry.com They are formed by reacting the alcohol with a silyl halide (e.g., tert-butyldimethylsilyl chloride, TBDMS-Cl) in the presence of a base like imidazole. Silyl ethers are stable under a wide range of conditions but are easily removed using a fluoride ion source (like tetrabutylammonium fluoride, TBAF) or acid. The stability of silyl ethers can be tuned by changing the steric bulk of the substituents on the silicon atom (e.g., TIPS > TBDPS > TBDMS > TES > TMS). uwindsor.cautsouthwestern.edu

Tetrahydropyranyl (THP) Ethers: Formed by reacting an alcohol with dihydropyran under acidic conditions, THP ethers are stable to bases, organometallics, and nucleophiles but are readily cleaved with aqueous acid. masterorganicchemistry.com

Benzyl (Bn) Ethers: These are robust protecting groups that are stable to both acidic and basic conditions. They are typically removed by catalytic hydrogenolysis. uwindsor.ca

The choice of protecting group depends on the specific reaction sequence, a concept known as an orthogonal protection strategy . This allows for the selective removal of one protecting group in the presence of others. bham.ac.uk

Enantioselective Synthesis and Chiral Resolution Techniques for this compound

While this compound itself is not chiral, the synthesis of its stereoisomeric analogs often requires the creation of chiral centers. This can be achieved through enantioselective synthesis, which directly creates a single enantiomer, or through the resolution of a racemic mixture.

Enantioselective Synthesis:

This approach uses chiral catalysts or reagents to favor the formation of one enantiomer over the other. Key methods for synthesizing chiral allylic alcohols include:

Asymmetric Reduction of Enones: The 1,2-reduction of α,β-unsaturated ketones can be achieved with high enantioselectivity using chiral reducing agents or catalysts. acs.org

Enantioselective Addition to Aldehydes: The addition of vinyl or alkenyl metal reagents to aldehydes, catalyzed by chiral ligands, can produce a wide range of secondary allylic alcohols with high enantiomeric excess. acs.orgorganic-chemistry.org

Chiral Resolution Techniques:

Resolution separates a racemic mixture (a 50:50 mixture of two enantiomers) into its individual enantiomers.

Kinetic Resolution: This technique relies on the differential rate of reaction of two enantiomers with a chiral reagent or catalyst. For example, in an acylation reaction catalyzed by a chiral catalyst, one enantiomer of a racemic alcohol will be acylated faster than the other. This allows for the separation of the faster-reacting acylated product from the slower-reacting unreacted alcohol, both in enantioenriched form. wikipedia.orgethz.ch Lipases are often used in the chemoenzymatic kinetic resolution of alcohols. mdpi.com

Diastereomeric Salt Formation: A racemic alcohol can be reacted with an enantiomerically pure chiral acid to form a mixture of diastereomeric esters. Since diastereomers have different physical properties, they can be separated by methods like crystallization or chromatography. Subsequent hydrolysis of the separated diastereomers yields the individual enantiomers of the original alcohol.

Biocatalytic and Chemoenzymatic Synthesis of Unsaturated Alcohols

Biocatalysis utilizes enzymes to perform chemical transformations. These reactions are often highly selective and occur under mild, environmentally friendly conditions. nih.gov A chemoenzymatic approach combines the advantages of both biological and chemical catalysis. rsc.org

Biocatalytic Reductions:

Enzymes such as alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are widely used for the asymmetric reduction of prochiral ketones and aldehydes to produce chiral alcohols. nih.govresearchgate.net For the synthesis of unsaturated alcohols, these enzymes can selectively reduce the carbonyl group of an α,β-unsaturated ketone or aldehyde without affecting the double bond. researchgate.netnih.gov These enzymes often require a cofactor, such as NADPH or NADH, which must be regenerated in a cyclic process for the reaction to be economically viable. tudelft.nl

Chemoenzymatic Cascades:

A chemoenzymatic process can involve multiple steps, combining chemical and enzymatic transformations sequentially. For instance, a chemical reaction could be used to create an α,β-unsaturated ketone, which is then stereoselectively reduced in a subsequent step using an enzyme to yield a chiral allylic alcohol. rsc.orgrsc.org This integration allows for the synthesis of complex chiral molecules from simple starting materials with high efficiency and selectivity. acs.orgmdpi.com

Molecular and Ecological Roles of Cis 2 Tetradecen 1 Ol in Biological Interactions

Investigating Putative Pheromonal Functions and Behavioral Effects

There is no scientific literature available from the search results that investigates or establishes cis-2-Tetradecen-1-ol as a pheromone or details its effects on animal behavior.

Analysis of Chemosensory Responses (e.g., Electroantennogram Studies)

No electroantennogram (EAG) studies or other chemosensory analyses for this compound have been documented in the available search results. Therefore, data on the sensory reception of this compound by any organism is currently unavailable.

Role in Inter- and Intraspecific Chemical Signaling

The role of this compound in either interspecific (between different species) or intraspecific (within the same species) chemical signaling is not described in the existing scientific literature based on the search results.

Modulation of Avoidance and Repellent Behaviors

There is no information available in the search results to suggest that this compound modulates avoidance or repellent behaviors in any organism.

Biosynthetic Pathways and Regulation of this compound Production in Organisms

No information exists in the provided search results regarding the biosynthetic pathways responsible for producing this compound in any organism. The enzymes, precursors, and regulatory mechanisms involved in its potential natural production remain uncharacterized.

Metabolic Transformations and Degradation Pathways within Biological Systems

Data on the metabolic fate of this compound, including its transformation and degradation pathways within biological systems, is not available in the scientific literature found in the search results.

Structure Activity Relationship Sar and Chemoinformatic Analysis of Unsaturated Tetradecenols

Correlating Molecular Conformation of cis-2-Tetradecen-1-ol with Receptor Binding Affinity

The specific three-dimensional shape of this compound, dictated by the cis (or Z) configuration of the double bond at the second carbon position, is fundamental to its interaction with biological receptors. The geometry of the cis double bond introduces a distinct kink in the 14-carbon aliphatic chain, which influences how the molecule fits into the binding pocket of a receptor. This conformation is crucial for establishing effective binding and eliciting a biological response.

In insects, for instance, odorant binding proteins (OBPs) play a vital role in transporting semiochemicals like pheromones to olfactory receptors. nih.gov The binding affinity of a ligand to an OBP is highly dependent on its shape and chemical properties. While direct studies on this compound are limited, research on structurally similar compounds, such as other tetradecenol isomers, demonstrates that the position and configuration of the double bond are key determinants of binding affinity. For example, studies on the general odorant binding protein 2 (GOBP2) from the meadow moth, Loxostege sticticalis, have shown high binding affinities for specific long-chain unsaturated acetates and alcohols, underscoring the importance of molecular shape in receptor interaction. nih.gov

Comparative Studies of Isomeric Tetradecen-1-ols on Biological Response Profiles

The biological response elicited by tetradecen-1-ols is highly dependent on their isomeric form, including the position and geometry (cis/trans or Z/E) of the double bond. Even subtle changes in the molecular structure can lead to significant differences in biological activity, a common phenomenon in pheromone perception by insects.

For example, in the context of insect sex pheromones, specific isomers often act as the primary attractant, while others can be inactive or even inhibitory. Research on the currant bud moth, Euhyponomeutoides albithoracellus, showed that males responded strongly to a 1:1 blend of (E)-11-tetradecenyl acetate (B1210297) and (Z)-11-tetradecenyl acetate. researchgate.net The corresponding alcohols, (E)-11-tetradecenol and (Z)-11-tetradecenol, elicited weaker and less consistent responses, and their addition to the acetate blend drastically reduced trap catches. researchgate.net This highlights the specificity of the olfactory system to both the functional group (acetate vs. alcohol) and the isomeric composition.

Similarly, studies on the fall armyworm, Spodoptera frugiperda, have demonstrated geographic and strain-specific responses to different blends of tetradecenyl acetate isomers. usda.gov For instance, the addition of (E)-7-dodecenyl acetate to the major pheromone component, (Z)-9-tetradecenyl acetate, was attractive to males in North Carolina but not in Peru. usda.gov While these examples involve different isomers and functional groups, they underscore the principle that the biological response profile is finely tuned to the specific structure of the molecule. The unique shape of this compound would, therefore, be expected to produce a distinct biological response profile compared to its other positional and geometric isomers.

The table below presents a comparison of different tetradecen-1-ol isomers and related compounds, highlighting the importance of isomeric form in biological activity.

CompoundIsomeric FormObserved Biological Role/ResponseReference
(E)-11-tetradecenyl acetate & (Z)-11-tetradecenyl acetatePositional and Geometric Isomers (Acetates)Primary sex pheromone components for the currant bud moth. researchgate.net researchgate.net
(E)-11-tetradecenol & (Z)-11-tetradecenolPositional and Geometric Isomers (Alcohols)Elicited weaker responses in the currant bud moth and were inhibitory when added to the acetate blend. researchgate.net researchgate.net
(Z)-9-tetradecenyl acetatePositional Isomer (Acetate)Major sex pheromone component for the fall armyworm. usda.gov usda.gov
(Z)-7-dodecenyl acetateRelated CompoundCritical secondary sex pheromone component for the fall armyworm, with strain-specific responses. usda.gov usda.gov

Computational Modeling and Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the chemical structure of compounds with their biological activity. neovarsity.org These models are built by developing mathematical relationships between molecular descriptors (numerical representations of chemical and physical properties) and observed biological responses. slideshare.net For unsaturated alcohols like this compound, QSAR can help predict their receptor binding affinity and biological function based on their structural features.

The development of a QSAR model involves several key steps:

Data Set Selection : A series of compounds with known biological activities is chosen. For tetradecenols, this could include various positional and geometric isomers.

Descriptor Calculation : A wide range of molecular descriptors are calculated for each compound. These can include:

Constitutional descriptors : Molecular weight, number of atoms, etc.

Topological descriptors : Describing atomic connectivity.

Geometric descriptors : Related to the 3D shape of the molecule.

Quantum-chemical descriptors : Electronic properties like orbital energies and partial charges. slideshare.net

Model Development : Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical model that links the descriptors to the biological activity. nih.govmdpi.com

Validation : The model's predictive power is tested using internal and external validation techniques to ensure its robustness. mdpi.com

While specific QSAR studies focusing solely on this compound are not widely published, the principles of QSAR have been extensively applied to similar classes of compounds, such as insect pheromones and antimicrobial agents. nih.govthegoodscentscompany.com For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) consider the three-dimensional shape and electronic properties of molecules, which is particularly relevant for understanding how isomers with different conformations interact with receptors. researchgate.net

A hypothetical QSAR model for a series of tetradecenols could reveal that specific geometric parameters (e.g., the distance between the hydroxyl group and the double bond) and electronic properties (e.g., the charge distribution around the double bond) are critical for high binding affinity. Such models can provide valuable insights into the mechanism of action and guide the design of new, more potent analogues.

The table below summarizes key molecular descriptors that would be relevant in a QSAR study of tetradecenols.

Descriptor TypeExamplesRelevance to Tetradecenols
GeometricMolecular surface area, volume, shape indicesDescribes the overall size and shape, which is crucial for fitting into a receptor binding pocket.
ElectronicPartial atomic charges, dipole moment, HOMO/LUMO energiesRelates to the molecule's ability to engage in electrostatic interactions and hydrogen bonding.
TopologicalConnectivity indicesQuantifies the branching and connectivity of the carbon chain. neovarsity.org
PhysicochemicalLogP (lipophilicity)Indicates how the molecule partitions between aqueous and lipid environments, affecting its transport to the receptor.

Advanced Analytical and Spectroscopic Characterization of Cis 2 Tetradecen 1 Ol

Chromatographic Techniques for Isolation and Purity Assessment

Chromatographic methods are fundamental to the separation of cis-2-Tetradecen-1-ol from other components and to the assessment of its isomeric purity. acs.org Gas chromatography (GC) is a particularly powerful tool for this purpose, offering high resolution and sensitivity. lifeasible.com

High-Resolution Gas Chromatography (GC) with Chiral Stationary Phases

High-resolution gas chromatography (GC) is a cornerstone technique for the analysis of volatile compounds like this compound. The use of capillary columns coated with specialized stationary phases allows for the separation of complex mixtures into individual components. alfa-chemistry.com For the specific challenge of separating geometric isomers, such as the cis and trans isomers of 2-tetradecen-1-ol, columns with polar stationary phases are often employed. acs.org

While this compound itself is not chiral, it is often a component of pheromone blends that may contain chiral compounds. In such cases, or when analyzing synthetic routes that might involve chiral intermediates, GC with chiral stationary phases (CSPs) becomes indispensable. researchgate.netchromatographyonline.com These phases, often based on cyclodextrin (B1172386) derivatives, create a chiral environment within the column, allowing for the separation of enantiomers. gcms.czuni-muenchen.de The differential interaction between the enantiomers and the chiral stationary phase leads to different retention times, enabling their separation and quantification. chromatographyonline.com The choice of the specific CSP and the temperature program are critical parameters that need to be optimized for a successful chiral separation. chromatographyonline.com

Table 1: GC Parameters for the Analysis of Unsaturated Alcohols

Parameter Typical Value/Condition Purpose
Column Type Capillary Column (e.g., HP-5MS, Carbowax 20M) High-resolution separation of volatile compounds. researchgate.netsemanticscholar.org
Stationary Phase Polar (e.g., Polyethylene Glycol) or Chiral (e.g., Cyclodextrin-based) Separation of geometric isomers or enantiomers. acs.orgresearchgate.net
Injector Temperature 250 °C Ensures rapid volatilization of the sample. nih.govsemanticscholar.org
Carrier Gas Helium or Hydrogen Mobile phase to carry the analyte through the column. semanticscholar.org
Oven Temperature Program Ramped (e.g., 60°C to 250°C) Optimizes separation of compounds with different boiling points. semanticscholar.org
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS) Detection and quantification of the eluted compounds. nih.gov

Mass Spectrometric Techniques for Structural Elucidation and Trace Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a compound. numberanalytics.com It is highly sensitive, making it ideal for the analysis of trace amounts of substances like pheromones. rsc.org

Coupled Techniques (e.g., GC-MS, GC-MS/MS) for Complex Mixtures

The coupling of gas chromatography with mass spectrometry (GC-MS) is a synergistic technique that combines the separation power of GC with the identification capabilities of MS. alfa-chemistry.comlifeasible.com As the separated components elute from the GC column, they are directly introduced into the ion source of the mass spectrometer. nih.gov In the context of this compound analysis, GC-MS allows for the confident identification of the compound even in complex biological extracts. wiley.comresearchgate.net The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, as well as a characteristic fragmentation pattern that can be used for structural confirmation. nih.gov

For even more complex mixtures or when very low detection limits are required, tandem mass spectrometry (GC-MS/MS) can be employed. This technique involves the selection of a specific ion from the first mass spectrometer, which is then fragmented further in a collision cell before entering a second mass spectrometer for analysis. researchgate.net This process, known as selected reaction monitoring (SRM), significantly enhances selectivity and sensitivity, allowing for the detection of trace components in a complex matrix. ddtjournal.com

Table 2: Key Mass Spectral Fragments for Long-Chain Unsaturated Alcohols

m/z Value Interpretation Significance
[M]+ Molecular Ion Confirms the molecular weight of the compound. sci-hub.se
[M-H₂O]+ Loss of a water molecule Characteristic fragmentation for alcohols.
[M-C₂H₅]+ Loss of an ethyl group Fragmentation of the alkyl chain.
[M-C₃H₇]+ Loss of a propyl group Fragmentation of the alkyl chain.
Diagnostic ions from derivatization Varies with reagent Pinpoints the location of the double bond. nih.govresearchgate.net

Derivatization Strategies for Enhanced MS Detection (e.g., for double bond location)

While mass spectrometry can provide the molecular weight of this compound, determining the exact location of the double bond within the carbon chain can be challenging based on the standard electron ionization (EI) mass spectrum alone. alfa-chemistry.com To overcome this, derivatization techniques are employed. nih.gov These methods involve chemically modifying the molecule to produce a derivative that yields more informative mass spectral fragmentation. researchgate.netresearchgate.net

A common and effective strategy for locating double bonds in unsaturated compounds is derivatization with dimethyl disulfide (DMDS). sci-hub.senih.govresearchgate.net The DMDS adduct is formed across the double bond, and upon ionization in the mass spectrometer, it cleaves at the carbon-carbon bond where the double bond was originally located. rsc.orgresearchgate.net The resulting fragment ions are diagnostic for the position of the original double bond. nih.gov This method has been successfully applied to a wide range of unsaturated compounds, including long-chain alcohols and their acetates. sci-hub.se Other derivatization reagents, such as picolinyl esters, can also be used to enhance the structural information obtained from mass spectrometry. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including the stereochemical assignment of this compound. numberanalytics.comlongdom.orgunl.edu Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom in the molecule. srce.hrnih.gov

For this compound, the ¹H NMR spectrum will show characteristic signals for the protons on the double bond (olefinic protons), the protons on the carbon bearing the hydroxyl group (carbinolic proton), and the various methylene (B1212753) and methyl protons of the alkyl chain. nih.govderpharmachemica.com The coupling constants (J-values) between the olefinic protons are particularly important for determining the stereochemistry of the double bond. nih.gov A smaller coupling constant is typically observed for cis isomers compared to trans isomers. chemicalbook.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1-H₂ ~4.08 ~58.3
C2-H ~5.65 ~128.9
C3-H ~5.55 ~132.8
C4-H₂ ~2.05 ~27.5
C5-C13-H₂ ~1.2-1.4 ~29-32
C14-H₃ ~0.88 ~14.1

Note: These are predicted values and may vary slightly depending on the solvent and other experimental conditions. researchgate.netmolbase.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for cis-2-Tetradecen-1-ol, and how do reaction conditions influence stereochemical purity?

  • Methodological Answer : Synthesis typically involves catalytic hydrogenation of alkynols or Wittig olefination with controlled stereochemistry. For reproducibility, use gas chromatography-mass spectrometry (GC-MS) to monitor intermediate isomers and nuclear magnetic resonance (NMR) to confirm double-bond geometry (e.g., coupling constants in 1^1H NMR) . Optimize solvent polarity and catalyst loading (e.g., palladium on carbon) to minimize byproducts like trans-isomers .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?

  • Methodological Answer : Combine 13C^{13}\text{C} NMR (to identify olefinic carbons) and infrared (IR) spectroscopy (for hydroxyl stretching bands). Discrepancies in mass spectrometry (e.g., fragmentation patterns) may arise from isomerization during ionization; mitigate this by using low-energy ionization methods or cross-validating with high-resolution LC-MS .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods for volatile steps, nitrile gloves to prevent permeation, and closed-system transfers to avoid inhalation. Waste disposal must comply with ISO 14001 standards for organic solvents, with neutralization prior to incineration .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the biological activity of this compound derivatives, and what are the limitations of in silico approaches?

  • Methodological Answer : Density functional theory (DFT) calculates electron density distributions to model ligand-receptor interactions (e.g., with olfactory or enzymatic targets). Validate predictions using in vitro assays (e.g., enzyme inhibition kinetics) and address limitations like solvation effects by incorporating explicit solvent models .

Q. What experimental designs control for confounding variables in studying this compound’s role as a pheromone in insect models?

  • Methodological Answer : Use randomized block designs to isolate environmental variables (e.g., humidity, light cycles). Employ gas chromatography-electroantennographic detection (GC-EAD) to correlate compound presence with electrophysiological responses. Replicate trials across multiple insect generations to account for genetic variability .

Q. How should researchers resolve contradictions between published data on this compound’s thermodynamic properties (e.g., vapor pressure, solubility)?

  • Methodological Answer : Conduct meta-analyses using the PRISMA framework to assess study quality. Discrepancies may stem from measurement techniques (e.g., static vs. dynamic vapor pressure methods). Replicate experiments under standardized conditions (IUPAC guidelines) and report uncertainty intervals .

Q. What strategies optimize the isolation of this compound from complex biological matrices (e.g., plant extracts) for metabolomic studies?

  • Methodological Answer : Combine solid-phase microextraction (SPME) with polarity-adjusted eluents (e.g., hexane:ethyl acetate gradients). Validate recovery rates using isotopically labeled internal standards and correct for matrix effects via post-column infusion in LC-MS workflows .

Data Analysis Frameworks

Q. Which statistical models are appropriate for dose-response studies involving this compound?

  • Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to estimate EC50_{50} values. For non-normal distributions, apply Box-Cox transformations or Bayesian hierarchical models to account for heteroscedasticity .

Q. How can machine learning algorithms improve structure-activity relationship (SAR) predictions for this compound analogs?

  • Methodological Answer : Train convolutional neural networks (CNNs) on molecular descriptor datasets (e.g., PubChem fingerprints). Address overfitting via k-fold cross-validation and SHAP (SHapley Additive exPlanations) analysis to interpret feature importance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.